molecular formula C14H14N2O2 B8519792 N-(3-Amino-4-methoxyphenyl)-benzamide

N-(3-Amino-4-methoxyphenyl)-benzamide

Cat. No.: B8519792
M. Wt: 242.27 g/mol
InChI Key: SVZQSGDHCHQFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-methoxyphenyl)-benzamide (CAS Registry Number: 120-35-4) is a high-purity organic compound supplied for use in chemical synthesis and pharmaceutical research. With a molecular formula of C 14 H 14 N 2 O 2 and a molecular weight of 242.27 g/mol, this chemical serves as a key building block in various research applications . This compound is primarily recognized as a versatile dye intermediate . It is specifically utilized in diazotization reactions for the synthesis of more complex dye molecules and pigments . Beyond its applications in dyestuff chemistry, the aminobenzamide scaffold is of significant interest in medicinal chemistry and drug discovery. The N-aminobenzamide core is a validated pharmacophore for designing bioactive molecules, particularly enzyme inhibitors . Research demonstrates that derivatives based on this scaffold show promising activity against therapeutic targets such as dipeptidyl peptidase-IV (DPP-IV) , a key enzyme in the management of type 2 diabetes . Furthermore, benzamide derivatives are investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) , which are relevant to neurodegenerative diseases and other conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(3-amino-4-methoxyphenyl)benzamide

InChI

InChI=1S/C14H14N2O2/c1-18-13-8-7-11(9-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17)

InChI Key

SVZQSGDHCHQFEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Position and Electronic Effects

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Contains a 3,4-dimethoxyphenethyl group.
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Substituted with nitro (-NO₂) and bromo (-Br) groups. The electron-withdrawing nitro group reduces electron density on the aromatic ring, contrasting with the electron-donating methoxy and amino groups in the target compound. This difference may alter stability and reactivity in synthetic pathways .

Physicochemical Properties

  • Solubility: The amino and methoxy groups in the target compound improve water solubility compared to halogenated derivatives like 4MNB .
  • Crystallography : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were characterized via X-ray diffraction, a method applicable to the target compound for structural validation .

Key Research Findings

  • Antioxidant Activity: Methoxy-substituted benzamides (e.g., H10) show superior antioxidant activity compared to amino-substituted analogs, suggesting substituent position and electron-donating capacity critically influence radical scavenging .
  • HDAC Inhibition: MS-275 and MGCD0103 demonstrate that bulky aromatic substituents enhance isoform selectivity, whereas the target compound’s smaller amino-methoxy group may favor broader HDAC interaction .
  • Antimicrobial Activity: Imidazole-containing benzamides exhibit potent antimicrobial effects, indicating that heterocyclic substituents outperform simple amino/methoxy groups in this context .

Q & A

Q. What are the recommended methods for synthesizing N-(3-Amino-4-methoxyphenyl)-benzamide, and how can reaction hazards be mitigated?

  • Methodological Answer : Synthesis typically involves coupling 3-amino-4-methoxybenzenamine with benzoyl chloride under basic conditions (e.g., Na₂CO₃ or pyridine). Key steps include:
  • Hazard Mitigation : Conduct a thorough risk assessment for reagents like acyl chlorides (corrosive) and solvents (e.g., dichloromethane). Use fume hoods, personal protective equipment (PPE), and adhere to protocols in Prudent Practices in the Laboratory .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC or HPLC.
  • Scaling Considerations : For larger scales, optimize stoichiometry and temperature to minimize side products like over-acylation .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :
  • Crystallography : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement and ORTEP-3 for visualization .
  • Spectroscopy :
  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., methoxy at C4, amino at C3).
  • FT-IR : Validate amide (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches.
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and HOMO-LUMO gaps .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Screen against HDACs (histone deacetylases) via fluorometric assays (e.g., HDAC-Glo™) .
  • Solubility : Pre-test in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How does this compound exhibit selectivity for specific HDAC isoforms or brain regions?

  • Methodological Answer :
  • Isoform Profiling : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) in activity assays. Compare inhibition kinetics (Kᵢ values) .
  • Brain Region Studies : Administer compound in rodent models and quantify acetylated histone H3 (Ac-H3) via Western blot in discrete regions (e.g., frontal cortex vs. striatum). MS-275, a benzamide HDAC inhibitor, shows 30–100× higher potency in the cortex than striatum .
  • Molecular Docking : Simulate binding to HDAC active sites (e.g., PDB: 4BKX) using AutoDock Vina to rationalize selectivity .

Q. How can contradictions between structural predictions and observed biochemical activity be resolved?

  • Methodological Answer :
  • Case Study : If computational models predict strong HDAC binding but in vitro assays show weak inhibition:
  • Validate Assay Conditions : Check for redox interference (e.g., compound autofluorescence) .
  • Metabolite Analysis : Use LC-MS to detect degradation products (e.g., hydrolysis of amide bond in cell media) .
  • Crystallographic Validation : Co-crystallize the compound with HDAC to confirm binding mode discrepancies .

Q. What strategies optimize the compound’s interaction with bacterial enzymes like acps-pptase?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of acps-pptase (critical for bacterial lipid synthesis) via malachite green phosphate detection.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., -CF₃ or -NO₂ substitutions) to enhance binding to hydrophobic pockets .
  • Synergistic Studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation using checkerboard MIC assays .

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